REACTION_CXSMILES
|
C[Si]([Br:5])(C)C.[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]O)=[CH:10][C:9]=1[O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21].C(OCC)(=O)C.CCCCCC>C(Cl)(Cl)Cl>[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][Br:5])=[CH:10][C:9]=1[O:16][CH2:17][CH2:18][CH2:19][O:20][CH3:21] |f:2.3|
|
Name
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|
Quantity
|
97 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)Br
|
Name
|
|
Quantity
|
111.1 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=C(CO)C=C1)OCCCOC
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Name
|
|
Quantity
|
1.31 L
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC.CCCCCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture is stirred for a further 10 minutes at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction temperature being maintained at 10°-25° C.
|
Type
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TEMPERATURE
|
Details
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by cooling with ice
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Type
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ADDITION
|
Details
|
When the addition
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by FC on silica gel (ethyl acetate/hexane 1:3)
|
Type
|
CUSTOM
|
Details
|
after recrystallisation from hexane the title compound (144.5 g)
|
Type
|
CUSTOM
|
Details
|
is obtained in the form of a white crystalline solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(CBr)C=C1)OCCCOC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |